Yttrium bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

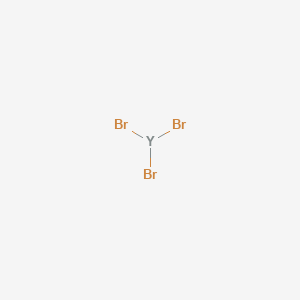

Yttrium bromide is an inorganic compound with the chemical formula YBr₃. It is a white solid that is highly hygroscopic, meaning it readily absorbs moisture from the air. This compound is primarily used in various chemical reactions and industrial applications due to its unique properties.

Synthetic Routes and Reaction Conditions:

From Yttrium Oxide and Ammonium Bromide: Anhydrous this compound can be synthesized by reacting yttrium oxide (Y₂O₃) with ammonium bromide (NH₄Br).

From Yttrium Carbide and Bromine: Another method involves reacting yttrium carbide (YC₂) with elemental bromine (Br₂).

Industrial Production Methods:

Reduction by Yttrium Metal: this compound can be reduced by yttrium metal to form lower bromides such as YBr or Y₂Br₃.

Reaction with Osmium: It can also react with osmium to produce compounds like Y₄Br₄Os.

Types of Reactions:

Reduction: this compound can be reduced by yttrium metal to form lower bromides.

Substitution: It can undergo substitution reactions with other halides to form various yttrium halides.

Common Reagents and Conditions:

Reduction: Yttrium metal is commonly used as a reducing agent.

Substitution: Halide reagents such as chlorine, fluorine, and iodine can be used under controlled conditions.

Major Products:

作用機序

生化学分析

Biochemical Properties

Yttrium Bromide, due to its physical and chemical properties, has been compared with lanthanides . It has the ability to mimic and interfere with the metabolism of calcium, magnesium, and other essential elements . It is not an essential element for organisms and its bioavailability is very low .

Cellular Effects

This compound, like other heavy metals, is not entirely free of toxicity . It has been found that liver and spleen are primary target organs of intravenously-injected Yttrium Chloride . Acute hepatic injury and transient increase of plasma calcium were found following the injection of Yttrium Chloride .

Molecular Mechanism

Due to many chemical similarities, Yttrium acts like a lanthanide in respect to its toxicological behavior .

Temporal Effects in Laboratory Settings

Studies have shown that Yttrium disappears from the blood within 1 day but is retained in the organs for a long time . The elimination half-time of liver Yttrium was 144 days at a dose of 1 mg Yttrium/rat .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a significant and tremendous amount of calcium was deposited in the liver (over 10-fold) and spleen (over 100-fold), while calcium concentration was only slightly increased in the lung and kidney (less than 1.5-fold) following the injection of Yttrium Chloride .

Metabolic Pathways

Changes in calcium concentrations in liver, spleen, and lungs were in accordance with those of Yttrium .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Most of the Yttrium administered was distributed into liver, bone, and spleen .

Subcellular Localization

Electron microscopic analyses revealed that the colloidal Yttrium-containing material was taken up by phagocytic cells in the liver and spleen .

科学的研究の応用

Yttrium bromide has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other yttrium compounds and in various catalytic processes.

Biology and Medicine: Yttrium-based materials are used in medical lasers, biomedical implants, and radiopharmaceuticals for cancer therapy and positron emission tomography (PET) imaging.

類似化合物との比較

- Yttrium Fluoride (YF₃)

- Yttrium Chloride (YCl₃)

- Yttrium Iodide (YI₃)

Comparison:

- Solubility: Yttrium bromide is soluble in water, similar to yttrium chloride and yttrium iodide, but unlike yttrium fluoride, which is insoluble .

- Applications: While all these compounds are used in various industrial and research applications, this compound is particularly noted for its use in catalytic processes and as a precursor for other yttrium compounds .

This compound stands out due to its unique reactivity and versatility in forming various yttrium-based materials, making it a valuable compound in both scientific research and industrial applications.

生物活性

Yttrium bromide (YBr₃) is a rare earth compound that has garnered attention for its potential biological activity, particularly in the fields of medicine and biochemistry. This article explores the biological interactions, mechanisms, and implications of this compound, supported by various research findings and case studies.

This compound is an inorganic compound formed from yttrium and bromine. It typically appears as a white crystalline solid and is soluble in water. The synthesis of this compound can be achieved through several methods, including:

- Direct Reaction : Reacting yttrium oxide with hydrobromic acid.

- Solvothermal Methods : Using solvents under high temperature and pressure to facilitate the reaction.

Interaction with Biomolecules

Recent studies have demonstrated that yttrium complexes, including this compound, exhibit significant interactions with biomolecules such as DNA and proteins. For instance, a study highlighted that a yttrium complex showed high binding affinity to bovine serum albumin (BSA) and DNA, indicating potential therapeutic applications.

- Binding Constants : The binding constant of the yttrium complex with DNA was reported as 1.61×105M−1 using UV-vis spectroscopy and 3.39×105M−1 via fluorescence spectroscopy .

- Mechanism of Interaction : The interaction primarily occurs through hydrogen bonding and van der Waals forces, suggesting that yttrium complexes can influence biological processes at the molecular level.

Anticancer Activity

The anticancer properties of yttrium compounds have been investigated extensively. The cytotoxic effects of yttrium complexes were evaluated on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

- IC₅₀ Values : The IC₅₀ values obtained from MTT assays indicated that these complexes possess notable anticancer activity . This suggests that yttrium compounds could be developed as potential chemotherapeutic agents.

Nanoparticle Applications

Yttrium nanoparticles (YNPs) synthesized from this compound have shown promising antibacterial properties. A study focused on the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various bacterial strains demonstrated effective antimicrobial activity.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 50 | 100 |

| Escherichia coli | 40 | 80 |

These findings underscore the potential use of yttrium nanoparticles in medical applications, particularly in combating antibiotic-resistant bacteria .

Toxicological Considerations

While this compound exhibits beneficial biological activities, it is crucial to consider its toxicological profile. Research indicates that exposure to yttrium compounds can lead to various health effects depending on dosage and exposure routes.

特性

CAS番号 |

13469-98-2 |

|---|---|

分子式 |

Br3Y |

分子量 |

328.62 g/mol |

IUPAC名 |

yttrium(3+);tribromide |

InChI |

InChI=1S/3BrH.Y/h3*1H;/q;;;+3/p-3 |

InChIキー |

FSDCGXUNLWDJNL-UHFFFAOYSA-K |

SMILES |

Br[Y](Br)Br |

正規SMILES |

[Br-].[Br-].[Br-].[Y+3] |

Key on ui other cas no. |

13469-98-2 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。